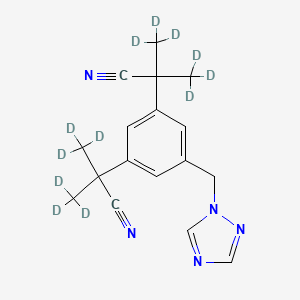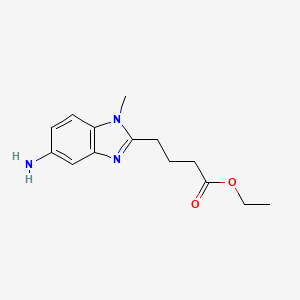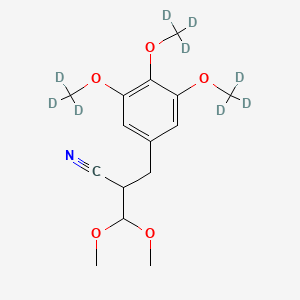
3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is a complex organic compound that is commonly used in the field of organic chemistry . It is a derivative of cinnamaldehyde, which is a natural organic compound found in the bark of cinnamon trees . This compound is an intermediate in the synthesis of Trimethoprim .
Synthesis Analysis
The compound is synthesized by reacting 3,4,5-Trimethoxy-d9-cinnamaldehyde with dimethyl acetal in the presence of a catalyst . This compound is commonly used as a reagent in organic synthesis, particularly in the field of drug development .Molecular Structure Analysis
The molecular formula of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is C15H21NO5 . The InChI is InChI=1S/C15H21NO5/c1-17-12-7-10 (8-13 (18-2)14 (12)19-3)6-11 (9-16)15 (20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 . The Canonical SMILES is COC1=CC (=CC (=C1OC)OC)CC (C#N)C (OC)OC .Physical And Chemical Properties Analysis
The molecular weight of 3,4,5-Trimethoxy-d9-2’-cyano-di-hydrocinnamaldehyde Dimethylacetal is 304.39 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 8 . The Exact Mass and Monoisotopic Mass is 304.19846348 g/mol . The Topological Polar Surface Area is 69.9 Ų . The Heavy Atom Count is 21 .Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
One significant area of research related to similar compounds involves the study of antioxidant activity and its implications across various fields, including food engineering, medicine, and pharmacy. Antioxidant assays such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) test are crucial in assessing the antioxidant capacity of complex samples, which could be relevant to studies involving related compounds (Munteanu & Apetrei, 2021).
Environmental Toxicology
Research on the environmental impact and toxicology of aromatic hydrocarbons and their derivatives, including the assessment of their occurrence, toxicity, and the risks they pose to aquatic environments, provides a foundation for understanding the environmental behavior and safety of related chemical compounds (Kovaláková et al., 2020).
Catalytic Synthesis
The catalytic synthesis of polyoxymethylene dimethyl ethers (OMEs) from related compounds highlights the application potential in creating alternative fuels that reduce hazardous exhaust gas emissions. This area of research emphasizes the importance of efficient catalysts and simpler processes for the selective synthesis of specific chain-length compounds (Baranowski et al., 2017).
Pharmacological Applications
Although your request excluded information related to direct drug use and dosages, it's worth noting that studies on the pharmacological applications of related compounds provide insights into their therapeutic potential. For instance, research into the immuno-modulatory, anti-inflammatory, and antioxidant properties of dimethyl fumarate reveals its broad therapeutic applications beyond its current use in treating psoriasis and multiple sclerosis, hinting at potential repositioning in ophthalmological diseases (Manai et al., 2022).
Propiedades
IUPAC Name |
3,3-dimethoxy-2-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-17-12-7-10(8-13(18-2)14(12)19-3)6-11(9-16)15(20-4)21-5/h7-8,11,15H,6H2,1-5H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLVEDBQYCETMX-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C#N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC(C#N)C(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662221 |
Source


|
| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-d9-2'-cyano-di-hydrocinnamaldehyde Dimethylacetal | |
CAS RN |
1185144-63-1 |
Source


|
| Record name | 3,3-Dimethoxy-2-({3,4,5-tris[(~2~H_3_)methyloxy]phenyl}methyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3,4-Dimethoxy[7-13C]-benzoate](/img/structure/B562363.png)
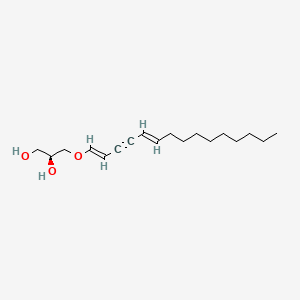
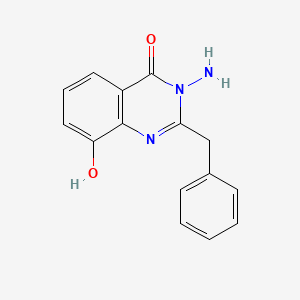
![benzhydryl (6R,7R)-7-[(2-bromoacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B562366.png)
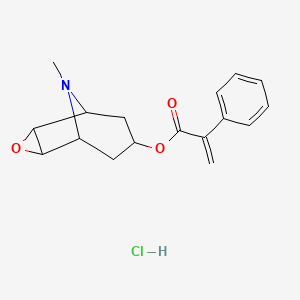
![1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B562368.png)

![2-Thiophenecarboxylic acid,4-nitro-5-[2-(1-phenylethylidene)hydrazinyl]-](/img/structure/B562371.png)
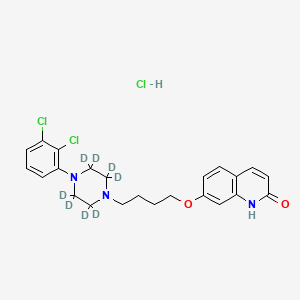
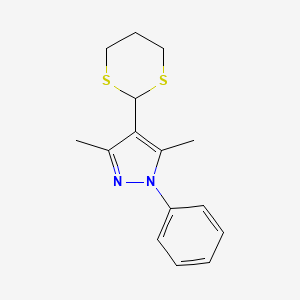
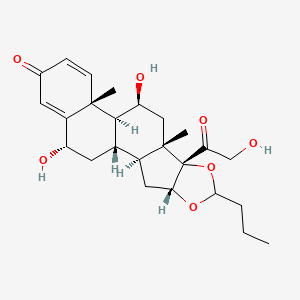
acetyl chloride](/img/structure/B562378.png)
